Proton pump inhibitors (PPIs): Derivatives of 4-(pyridin-3-ylsulfonyl)morpholine, such as TAK-438 [, ], have been investigated as potential potassium-competitive acid blockers (P-CABs). These compounds exhibit a potent and long-lasting inhibitory effect on gastric acid secretion by targeting the H+,K+-ATPase enzyme in the stomach [, ]. This mechanism of action differs from traditional PPIs, potentially offering advantages in managing acid-related diseases. [, , , ]
γ-Secretase Inhibitors: Research has explored 4-(pyridin-3-ylsulfonyl)morpholine derivatives, such as ELND007 [], as potential γ-secretase inhibitors. γ-Secretase plays a crucial role in cleaving amyloid precursor protein (APP), leading to the production of amyloid-β (Aβ) peptides. [] By inhibiting γ-secretase activity, these compounds aim to reduce Aβ production, potentially offering therapeutic benefits in Alzheimer's disease. []
CAS No.: 3025-88-5
CAS No.: 19519-55-2
CAS No.: 1228259-70-8
CAS No.: 169327-82-6
CAS No.: 2361566-66-5